molecular formula C6H6N2O B2989131 2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile CAS No. 1934911-96-2

2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile

Cat. No. B2989131
CAS RN: 1934911-96-2
M. Wt: 122.127
InChI Key: NHAWBTBXIOOVKO-UHFFFAOYSA-N
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Description

“2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile” is a chemical compound with the molecular formula C6H6N2O and a molecular weight of 122.13 . It is used for research purposes .


Synthesis Analysis

The synthesis of oxazoline-based compounds, such as “2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile”, has been a topic of interest in synthetic organic chemistry . Various synthetic protocols have been developed based on different substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .


Molecular Structure Analysis

The molecular structure of “2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile” consists of a five-membered oxazole ring with one nitrogen and one oxygen atom in its backbone . The presence of a methyl group at the 3rd position and an acetonitrile group attached to the 2nd position of the oxazole ring differentiates this compound .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile: serves as a versatile building block in the synthesis of various heterocyclic compounds. Its structure allows for reactions that can lead to the formation of complex molecules with potential pharmacological activities. For instance, it can be used to synthesize imidazole derivatives , which are prominent in medicinal chemistry due to their therapeutic properties .

Antibacterial and Antibiofilm Agents

The compound has been utilized in the creation of sulfonyl-benzoxazole based 1,2,4-oxadiazoles . These derivatives exhibit significant antibacterial activity against Gram-positive strains and are effective inhibitors of biofilm growth, which is crucial in combating antibiotic resistance .

Anticancer Research

In anticancer research, 2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile derivatives have been evaluated for their efficacy in inhibiting cancer cell growth. The compound’s derivatives are tested using assays like the MTT test , which measures the activity of mitochondrial enzymes in living cells .

Pharmacological Studies

Oxazole derivatives, including those synthesized from 2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile , are studied for their pharmacological effects. They have been associated with various biological activities, such as antioxidant, antihypertensive, and antitumor effects .

Analytical Chemistry

In analytical chemistry, the compound is used as a standard or reference material in techniques like NMR, HPLC, LC-MS, and UPLC . These methods are essential for the qualitative and quantitative analysis of chemical substances .

Future Directions

The future directions for “2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the wide range of biological activities exhibited by oxazole derivatives, there may be potential for “2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile” to be used in the development of new pharmaceuticals .

properties

IUPAC Name

2-(3-methyl-1,2-oxazol-4-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c1-5-6(2-3-7)4-9-8-5/h4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAWBTBXIOOVKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC=C1CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile

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